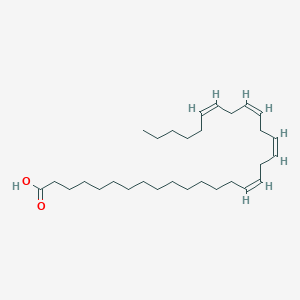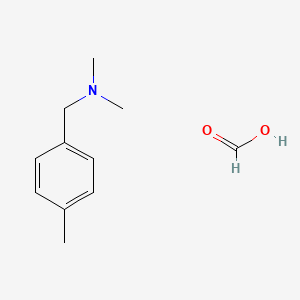
1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol is a chemical compound with the molecular formula C11H26N2O3 . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a complex structure with multiple functional groups, making it versatile for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol typically involves the reaction of diethanolamine with butylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring reflux conditions to ensure complete reaction. The product is then purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like benzyl chloride or alkyl halides are typical reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted amines or ethers.
Applications De Recherche Scientifique
1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the formulation of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)ethanol
- 1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)butanol
- 1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)pentanol
Uniqueness
1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
97574-44-2 |
|---|---|
Formule moléculaire |
C11H26N2O3 |
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
1-[2-hydroxyethyl-[4-(2-hydroxyethylamino)butyl]amino]propan-2-ol |
InChI |
InChI=1S/C11H26N2O3/c1-11(16)10-13(7-9-15)6-3-2-4-12-5-8-14/h11-12,14-16H,2-10H2,1H3 |
Clé InChI |
RAFATUXOFHKYRR-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CCCCNCCO)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


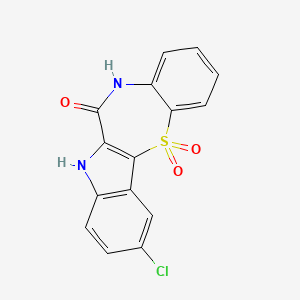
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)
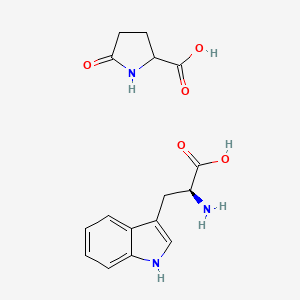


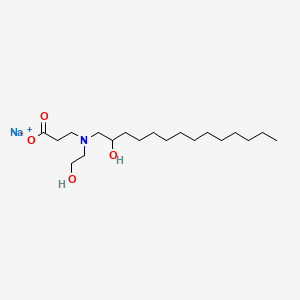
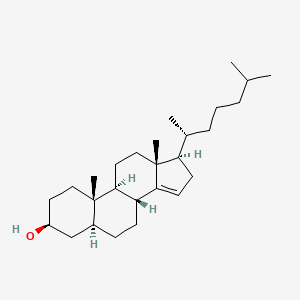


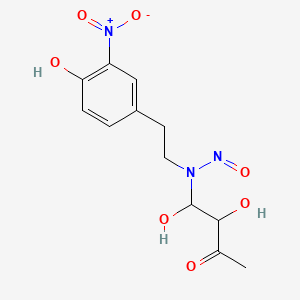

![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)
